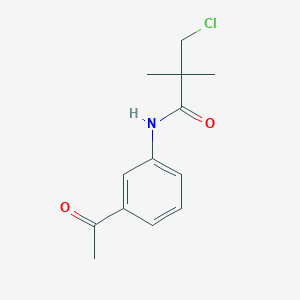
N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, also known as 3-chloro-2,2-dimethyl-N-(3-acetylphenyl)propanamide, is a compound belonging to the class of organic compounds known as amides. It is a colorless, crystalline solid that is soluble in water and alcohol. This compound has a wide range of applications in the field of synthetic organic chemistry, and is used as a reagent in the synthesis of various compounds. It has also been used in the development of drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Summary of Application: Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .
- Methods of Application: The antibacterial properties of these drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined with minimum inhibitory concentration (MIC) by using the broth microdilution method .
- Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
Anticancer and VEGFR-2 Inhibitory Effects
- Summary of Application: A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .
- Methods of Application: The ability of the designed congener to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies. Furthermore, six various MD simulations studies established the excellent binding of the compound with VEGFR-2 over 100 ns, exhibiting optimum dynamics .
- Results or Outcomes: MM-GBSA confirmed the proper binding with a total exact binding energy of −38.36 Kcal/Mol. MM-GBSA studies also revealed the crucial amino acids in the binding through the free binding energy decomposition and declared the interactions variation of the compound inside VEGFR-2 via the Protein–Ligand Interaction Profiler (PLIP) .
Chemical Synthesis
- Summary of Application: N-(3-ACETYLPHENYL)DECANAMIDE is a chemical compound used in various chemical reactions. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods of Application: The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway. Typically, it would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .
Pharmaceutical Research
- Summary of Application: N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .
- Methods of Application: This compound is used as a starting material in the synthesis of 5-Oxo-Zaleplon. The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .
Chemical Reactions
- Summary of Application: N-(3-ACETYLPHENYL)DECANAMIDE is a chemical compound used in various chemical reactions. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods of Application: The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway. Typically, it would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .
Pharmaceutical Research
- Summary of Application: N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .
- Methods of Application: This compound is used as a starting material in the synthesis of 5-Oxo-Zaleplon. The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(16)10-5-4-6-11(7-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGOLMUXPGEDNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224559 |
Source


|
| Record name | N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |
CAS RN |
453557-74-9 |
Source


|
| Record name | N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

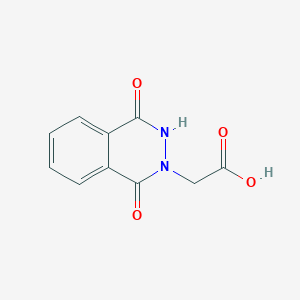
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
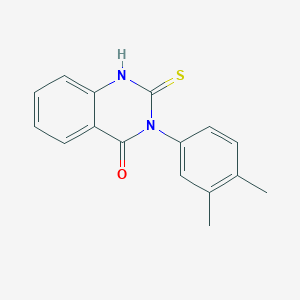

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

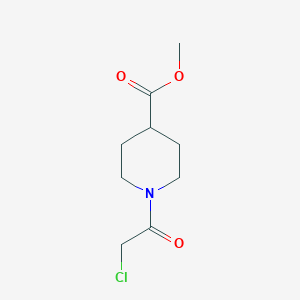
![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

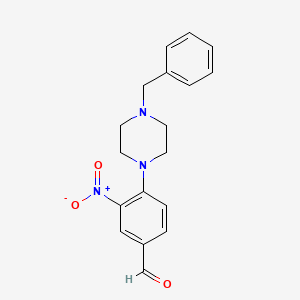
![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)